7-Hydroxyheptanoic acid

Catalog No.
S595276
CAS No.
3710-42-7
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyheptanoic acid

CAS Number

3710-42-7

Product Name

7-Hydroxyheptanoic acid

IUPAC Name

7-hydroxyheptanoic acid

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2,(H,9,10)

InChI Key

PNAJBOZYCFSQDJ-UHFFFAOYSA-N

SMILES

C(CCCO)CCC(=O)O

Canonical SMILES

C(CCCO)CCC(=O)O

Chemical Properties

7-Hydroxyheptanoic acid is an omega-hydroxy fatty acid. This means it has a seven-carbon chain (heptanoic) with a hydroxyl group (OH) attached to the second-to-last carbon (omega). While there isn't extensive research on 7-Hydroxyheptanoic acid itself, some scientific databases provide information on its structure and properties [, ].

Potential Uses

One patent describes 7-Hydroxyheptanoic acid as a potential intermediate for the synthesis of other chemicals, such as suberic acid and 7-aminoheptanoic acid []. However, more research is needed to verify this application.

7-Hydroxyheptanoic acid is an organic compound characterized by the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol. It is classified as an omega-hydroxy fatty acid, specifically a derivative of heptanoic acid with a hydroxyl group located at the seventh carbon position. This compound plays a significant role in various chemical and biological processes due to its unique structure, which allows for diverse reactivity and functionality in synthetic applications .

Due to limited research, the mechanism of action of 7-hydroxyheptanoic acid remains unknown. Its potential role in bacterial degradation of cycloheptanone suggests it might participate in enzymatic pathways but requires further investigation [].

Information on the safety hazards associated with 7-hydroxyheptanoic acid is not available in scientific literature.

Limitations and Future Research

Research on 7-hydroxyheptanoic acid is scarce. Future studies could explore:

  • Isolation and purification methods for obtaining the compound.
  • Development of synthetic routes for large-scale production.
  • Investigation of its physical and chemical properties.
  • In-depth analysis of its role in bacterial cycloheptanone degradation pathways.
  • Potential biological activities or applications in other areas.
Typical of carboxylic acids and alcohols. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters and water.
  • Reduction: Converting the carboxylic acid group into an alcohol under suitable conditions.
  • Decarboxylation: In specific conditions, it may lose carbon dioxide to form heptanol derivatives.

For example, the reaction of 7-hydroxyheptanoic acid can be represented as follows:
C7H14O3C7H12O2+H2O\text{C}_7\text{H}_{14}\text{O}_3\rightarrow \text{C}_7\text{H}_{12}\text{O}_2+\text{H}_2\text{O}
This reaction indicates the formation of heptanol lactone through dehydration .

Research indicates that 7-hydroxyheptanoic acid exhibits various biological activities. It has been noted for its potential antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes. Additionally, it may play a role in metabolic pathways as a metabolite of certain fatty acids, contributing to energy production and lipid metabolism in living organisms .

Several methods have been developed for synthesizing 7-hydroxyheptanoic acid:

  • From Heptanediol: A common route involves the oxidation of 1,7-heptanediol using oxidizing agents.
  • Hydrogenation of Unsaturated Precursors: This method includes hydrogenating compounds such as 3-(2-furyl) acrylic acid in the presence of acetic acid and a platinum catalyst .
  • Biotransformation: Utilizing microbial systems to convert simple substrates into 7-hydroxyheptanoic acid through enzymatic reactions.

These synthesis routes highlight the versatility in producing this compound for various applications.

7-Hydroxyheptanoic acid finds numerous applications across different fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.
  • Food Industry: Employed as a flavoring agent or preservative owing to its antimicrobial properties.

Its unique structure allows it to serve as a building block for more complex molecules in synthetic organic chemistry.

Studies on the interactions of 7-hydroxyheptanoic acid with other compounds reveal its potential to form complexes with various biomolecules. These interactions can influence metabolic pathways and biological effects, making it a subject of interest in pharmacology and toxicology research. For instance, its interaction with fatty acid receptors may modulate lipid metabolism and influence cellular signaling pathways .

Several compounds share structural similarities with 7-hydroxyheptanoic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Heptanoic AcidParent compoundSaturated fatty acid without hydroxyl group
6-Hydroxyheptanoic AcidHydroxyl group at position sixSlightly different biological activity
8-Hydroxyoctanoic AcidHydroxyl group at position eightLonger carbon chain; different physical properties
Caprylic Acid (Octanoic Acid)Closely related fatty acidShorter chain length; used primarily as an antimicrobial

The uniqueness of 7-hydroxyheptanoic acid lies in its specific hydroxyl positioning, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3710-42-7

Wikipedia

7-hydroxyheptanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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